molecular formula C9H8BrN3OS B567741 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1224055-17-7

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B567741
CAS No.: 1224055-17-7
M. Wt: 286.147
InChI Key: QHEMIXLWNUKUTQ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a versatile brominated pyridopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a privileged scaffold, capable of providing ligands for a variety of biological receptors, largely due to its structural similitude to natural purine bases found in DNA and RNA . The core pyrido[2,3-d]pyrimidine structure is recognized as a key pharmacophore in the development of anticancer therapeutics . Derivatives of this scaffold have demonstrated potent activity against a range of therapeutic targets, including tyrosine kinases, dihydrofolate reductase (DHFR), and cyclin-dependent kinases (CDKs) like CDK4/6 . The bromine substituent at the 6-position is a critical synthetic handle that enhances the electrophilicity of the core structure, enabling facile cross-coupling reactions for further functionalization and the introduction of diverse chemical moieties to optimize biological activity and physicochemical properties . The methylthio group at the 2-position can be selectively oxidized or displaced by nucleophiles, such as amines, providing an additional vector for structural diversification and structure-activity relationship (SAR) studies . This compound is strategically valuable for constructing complex molecules aimed at oncology research, particularly for the synthesis of potential kinase inhibitors . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMIXLWNUKUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Bromine in Acetic Acid

The reaction of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one with bromine in glacial acetic acid at room temperature achieves a 92% yield of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This method involves dispersing the starting material (300 mg) in acetic acid (10 mL), followed by dropwise addition of bromine (0.16 mL). After 48 hours, the mixture is quenched with dichloromethane, filtered, and washed with methanol to isolate a white solid. The high yield is attributed to the electrophilic aromatic substitution mechanism favored by acetic acid’s polar protic environment, which stabilizes the bromonium ion intermediate.

Critical Parameters :

  • Temperature : Ambient conditions (20°C) prevent side reactions such as di-bromination.

  • Stoichiometry : A 1:1 molar ratio of substrate to bromine ensures mono-bromination.

  • Workup : Methanol washing removes unreacted bromine and acetic acid, minimizing impurities.

N-Bromosuccinimide-Mediated Bromination in DMF

An alternative approach employs NBS in anhydrous DMF, yielding 48% of the brominated product. In this protocol, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.00 g, 5.18 mmol) is dissolved in DMF (25 mL), followed by portionwise addition of NBS (0.99 g, 5.59 mmol). After 18 hours, concentration and trituration with hot water yield a pale yellow solid. While milder than elemental bromine, this method’s lower efficiency stems from competing succinimide byproducts and reduced electrophilicity of NBS.

Optimization Insights :

  • Solvent Choice : DMF’s high polarity facilitates NBS dissolution but may stabilize charge-separated intermediates, slowing reaction kinetics.

  • Scaling Challenges : Trituration with isopropanol improves purity but reduces recovery due to partial solubility of the product.

Reaction Condition Analysis and Yield Comparison

A comparative analysis of the two methods reveals trade-offs between efficiency and practicality (Table 1).

Table 1: Bromination Method Comparison

ParameterBromine/Acetic AcidNBS/DMF
Yield92%48%
Reaction Time48 h18 h
Temperature20°C20°C
Byproduct FormationMinimalModerate
ScalabilityHighModerate

The bromine/acetic acid system outperforms NBS in yield and scalability, though it requires careful handling of corrosive reagents. Conversely, NBS offers a safer workflow at the expense of efficiency, making it preferable for small-scale syntheses.

Spectroscopic Characterization of the Brominated Product

Mass Spectrometry (ESMS)

Electrospray mass spectrometry (ESMS) of the product shows a molecular ion peak at m/z 272 ([M+H]⁺), consistent with the addition of a bromine atom (79.9 Da) to the parent compound (m/z 194).

¹H Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) reveals three key signals:

  • δ 12.88 (br s, 1H): Exchangeable proton at N8.

  • δ 8.84 (s, 1H) and δ 8.47 (s, 1H): Aromatic protons at C5 and C3, respectively.

  • δ 2.57 (s, 3H): Methylthio group (–SCH₃).

The absence of splitting in the aromatic region confirms regioselective bromination at C6, leaving the methylthio and hypothetical 4-methyl groups intact.

Considerations for Introducing the 4-Methyl Group

While the provided data focus on bromination, the 4-methyl group in the target compound likely originates from earlier synthetic steps. Hypothetical routes include:

Cyclocondensation with Methyl-Containing Precursors

Formation of the pyrido[2,3-d]pyrimidinone core using 4-methyl-2-aminopyridine derivatives could introduce the methyl group during ring assembly. For example, condensation of 4-methyl-2-aminopyridine-3-carboxylic acid with thiourea derivatives might yield 4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, which could then undergo bromination.

Post-Bromination Methylation

Introducing the methyl group after bromination via Friedel-Crafts alkylation or nucleophilic substitution is theoretically plausible but risks disrupting the aromatic system or existing substituents.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₉H₈BrN₃OS
  • Molecular Weight : 286.16 g/mol
  • CAS Registry Number : 1224055-17-7
  • Purity : ≥95% (as per commercial listings) .

Structural Features :

  • Core Scaffold : Pyrido[2,3-d]pyrimidin-7(8H)-one, a bicyclic system with a fused pyridine and pyrimidine ring.
  • Substituents: 6-Bromo: Introduced via bromination of the parent compound 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one using N-bromosuccinimide (NBS) in DMF . 2-(Methylthio): A common pharmacophore in kinase inhibitors, influencing binding affinity .
Table 1: Structural and Functional Comparison of Key Pyrido[2,3-d]pyrimidin-7(8H)-ones
Compound Name Substituents Molecular Weight CAS Number Biological Activity Key Reference
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one 6-Br, 4-Me, 2-SMe 286.16 1224055-17-7 Kinase inhibition (e.g., TTK, USP1)
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one 5-Me, 2-SMe 237.29 850628-76-1 Not explicitly reported; structural analog likely for kinase targeting
6-Bromo-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one 6-Br, 8-cyclopentyl, 5-Me, 2-SMe 362.66 362656-25-5 Kinase inhibition (e.g., Cyclin-dependent kinases)
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one 6-Br, 2-Cl, 8-cyclopentyl, 5-Me 341.63 1016636-76-2 Antitumor activity (exact target unspecified)
Palbociclib 8-Cyclopentyl, 2-amino, 5-Me 447.53 571190-30-2 CDK4/6 inhibitor (FDA-approved for breast cancer)
Key Comparative Insights:

Substituent Impact on Activity :

  • 6-Bromo : Critical for electrophilic interactions in kinase binding pockets. Its absence (e.g., CAS 850628-76-1) may reduce potency .
  • 2-(Methylthio) : Common in kinase inhibitors; oxidation to sulfone/sulfoxide (e.g., via m-CPBA) can modulate selectivity .
  • 8-Substituents : Bulky groups (e.g., cyclopentyl in Palbociclib) enhance target specificity by occupying hydrophobic pockets .

Synthetic Flexibility: Position 6 Modification: Bromination is a versatile step for further functionalization (e.g., Suzuki coupling) . Multicomponent Reactions: Used to introduce diversity at C4 (e.g., amino or oxo groups) .

Biological Applications :

  • Antitumor Focus : Compounds with C5-C6 double bonds (e.g., target compound, Palbociclib) dominate oncology research, while dihydro derivatives (C5-C6 single bond) target cardiovascular diseases .
  • Kinase Selectivity : The target compound’s 4-methyl and 6-bromo groups may confer selectivity for TTK or USP1 over related kinases like BCR or DDR2 .

The target compound and analogs are preclinical, with optimization ongoing for oral bioavailability and toxicity .

Biological Activity

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8BrN3OS
  • Molar Mass : 286.15 g/mol
  • CAS Number : 1224055-17-7

The primary mechanism of action for this compound involves the inhibition of various kinases, which play crucial roles in cell signaling pathways associated with tumor proliferation and survival. By interacting with the ATP-binding sites of these kinases, the compound disrupts their activity, potentially leading to decreased tumor growth and enhanced apoptosis in cancer cells .

In Vitro Studies

  • Anticancer Activity :
    • The compound has shown significant growth inhibition against various cancer cell lines. For instance, it exhibited a growth inhibition percentage (GI%) of 71.8 against lung carcinoma HOP-92 and 66.12 against NCI-H460 cells .
    • In renal cancer cell lines such as ACHN, a GI% of 66.02 was recorded, indicating its potential as a therapeutic agent in renal cancers .
  • Kinase Inhibition :
    • Studies have demonstrated that this compound effectively inhibits cyclin-dependent kinase 2 (CDK2) and TRKA with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA across various derivatives tested . This suggests a strong potential for targeting these kinases in cancer therapy.
  • Cell Cycle Arrest :
    • Treatment with the compound resulted in significant cell cycle arrest at the G0–G1 phase in RFX 393 cancer cells, with treated populations increasing to 84.36% compared to 57.08% in control groups . This indicates that the compound may induce apoptosis through cell cycle modulation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetGI% / IC50 Values
Anticancer ActivityHOP-92 (Lung Carcinoma)GI% = 71.8
NCI-H460 (Lung Carcinoma)GI% = 66.12
ACHN (Renal Cancer)GI% = 66.02
Kinase InhibitionCDK2IC50 = 0.09 - 1.58 µM
TRKAIC50 = 0.23 - 1.59 µM
Cell Cycle ArrestRFX 393G0–G1 phase increase to 84.36%

Case Studies

Several studies have investigated the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives, including our compound of interest:

  • A study published in MDPI highlighted that derivatives similar to this compound showed promising results in inhibiting growth across multiple cancer cell lines and suggested further exploration into their structure-activity relationships (SARs) .
  • Another investigation into the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives reported significant anticancer properties attributed to their kinase inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of intermediates like pyrimidine esters or carbaldehydes with amino precursors under basic conditions (e.g., K₂CO₃ in anhydrous DMF at 120°C for 16 hours) . Challenges include low yields due to steric hindrance from the bromo and methylthio substituents. Optimization strategies include:

  • Temperature Control : Prolonged heating (>16 hours) improves cyclization efficiency.
  • Precursor Modification : Using pre-functionalized intermediates (e.g., 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde) to reduce side reactions .
  • Purification : Recrystallization from acetone or trituration with DCM/cyclohexane enhances purity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodological Answer : Use multi-modal characterization:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyrimidine protons, δ ~160 ppm for carbonyl carbons) .
  • HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., [M+H]+ calculated within 0.1 ppm error) .
  • HPLC : Purity assessment (≥95% by UV detection at 280 nm) .

Advanced Research Questions

Q. How do structural modifications at the C-4 and C-8 positions affect kinase selectivity (e.g., MST3/4 vs. CDK4/6)?

  • Methodological Answer :

  • C-4 Bromo Group : Enhances hydrophobic interactions with kinase back pockets (e.g., MST3/4’s Asp174) but may reduce solubility .
  • C-8 Alkyl Chains : Longer chains (e.g., 4-aminobutyl) improve selectivity via salt bridges with kinase-specific residues (e.g., MST3/4’s Asp174 vs. CDK4’s Val96) .
  • SAR Studies : Compare IC₅₀ values in kinase panels (e.g., CDK4 IC₅₀ = 0.004 µM vs. MST3 IC₅₀ = 0.02 µM) .

Q. What strategies resolve contradictions in biochemical vs. cellular activity data for this compound?

  • Methodological Answer : Discrepancies often arise from off-target effects or cellular uptake limitations. Mitigation approaches include:

  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl or amine moieties) while maintaining logP <3 .
  • Cellular Assays : Pair biochemical IC₅₀ with cell-based assays (e.g., pRb phosphorylation for CDK4/6 inhibition) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :

  • Dosing Routes : Oral bioavailability can be improved via prodrug strategies (e.g., BOC-protected amines hydrolyzed in vivo) .
  • Metabolic Stability : Assess hepatic microsome clearance (e.g., human/rat microsomal t₁/₂ >60 minutes) .
  • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) track compound accumulation in target tissues .

Experimental Design & Data Analysis

Q. What computational tools are recommended for predicting binding modes of this compound with kinases?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina with crystal structures (e.g., PDB: 4AU8 for CDK4) to model interactions .
  • MD Simulations : GROMACS or AMBER for assessing stability of kinase-inhibitor complexes (≥50 ns simulations) .
  • Free Energy Calculations : MM/GBSA to rank binding affinities for SAR refinement .

Q. How can researchers address low solubility during in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (<0.1% final concentration) or cyclodextrins to maintain compound stability .
  • pH Adjustment : Buffers at pH 6.5–7.4 minimize precipitation in cell culture media .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .

Structural & Functional Insights

Q. What crystallographic evidence supports the role of the methylthio group in kinase inhibition?

  • Methodological Answer : X-ray structures (e.g., MST3/4 co-crystals) show the methylthio group occupies a hydrophobic pocket near the kinase hinge region, forming van der Waals contacts with Leu168 and Met171 . Replacement with sulfone reduces potency by 10-fold, highlighting its critical role .

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